molecular formula C17H19ClN2O3S B3543750 N-[4-(tert-butylsulfamoyl)phenyl]-3-chlorobenzamide

N-[4-(tert-butylsulfamoyl)phenyl]-3-chlorobenzamide

Cat. No.: B3543750
M. Wt: 366.9 g/mol
InChI Key: LSRBRYZEMHMQFA-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-3-chlorobenzamide is a synthetic sulfamoyl-benzamide derivative, a class of compounds that has demonstrated significant potential in biochemical research as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) . These ectonucleotidases are crucial enzymes that hydrolyze extracellular nucleotides, thereby playing a vital role in regulating purinergic signaling. This signaling pathway is implicated in a wide array of physiological and pathological processes, including thrombosis, inflammation, diabetes, and cancer . The core structure of this compound integrates both sulfonamide and benzamide functional groups, a combination frequently explored in medicinal chemistry for generating diverse biological activities . The tert-butylsulfamoyl group and the 3-chlorobenzamide moiety are key structural features that contribute to the molecule's properties and its potential interactions with enzymatic targets. Researchers are investigating related sulfamoyl-benzamides for their ability to selectively inhibit specific h-NTPDase isoforms (such as NTPDase1, 2, 3, and 8), which is essential for developing targeted therapeutic strategies . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Strictly for laboratory use by qualified professionals.

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-17(2,3)20-24(22,23)15-9-7-14(8-10-15)19-16(21)12-5-4-6-13(18)11-12/h4-11,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRBRYZEMHMQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-3-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-3-chlorobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic applications, including as an antibacterial or antifungal agent.

    Industry: Utilized in the production of specialty polymers and resins

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-3-chlorobenzamide involves its interaction with biological targets, primarily through the sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
This compound - 3-Cl on benzamide
- tert-Butylsulfamoyl on phenyl
~365.84 Enhanced solubility; potential kinase inhibition
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-Benzo[d]imidazol-2-yl)amino)-2-chlorophenyl)-3-chlorobenzamide (2d) - 3-Cl and 4-Cl on phenyl
- Benzoimidazolyl groups
~604.52 High melting point (209.8–210.6°C); tubulin binding
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide - 2-OH on benzamide
- CF₃ and Cl on phenyl
~329.69 Polar interactions via hydroxyl; fluorophilic binding
N-(Chloromethyl)-3-chlorobenzamide - Chloromethyl group on benzamide ~218.06 Reactive intermediate; used in further derivatization

Key Observations :

  • Fluorinated Analogues: The CF₃ group in compound introduces strong hydrophobic and electrostatic interactions, often improving metabolic stability compared to non-fluorinated analogues.

Biological Activity

N-[4-(tert-butylsulfamoyl)phenyl]-3-chlorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H16ClN2O2S
  • Molecular Weight : 300.79 g/mol

This compound features a sulfonamide group, which is known to enhance biological activity through various mechanisms.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, compounds with electronegative substituents like chlorine have shown enhanced antifungal activity against Candida albicans and Candida parapsilosis . The Minimum Inhibitory Concentration (MIC) values for these derivatives were found to be comparable to established antifungals such as ketoconazole.

Cytotoxicity Analysis

Cytotoxicity studies are crucial for assessing the safety profile of new compounds. In vitro analyses using NIH/3T3 cell lines indicated that the synthesized derivatives, including those structurally similar to this compound, exhibited IC50 values indicating moderate cytotoxicity. For example:

CompoundIC50 (μM)
2d148.26
2e187.66
Doxorubicin>1000

These results suggest that while the compounds may be effective against fungal cells, they show a lower likelihood of affecting normal cells at effective concentrations .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Molecular docking studies have shown that related compounds can bind to the active site of cytochrome P450 enzymes, which play a critical role in drug metabolism and action .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications at the para position of the phenyl moiety significantly influence biological activity. Compounds with stronger electronegative groups demonstrated improved antifungal efficacy. This suggests that optimizing substituents could enhance therapeutic potential .

Study 1: Antifungal Efficacy

In a comparative study, several derivatives of sulfonamide compounds were tested for their antifungal activity against Candida species. The results showed that compounds with chlorinated aromatic rings had superior activity compared to those with less electronegative substituents.

Study 2: Cytotoxicity in Cancer Cell Lines

Another study evaluated the cytotoxic effects of this compound analogs on various cancer cell lines. The findings indicated that while some derivatives exhibited promising anticancer properties, further optimization is necessary to reduce cytotoxic effects on normal cells.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for synthesizing N-[4-(tert-butylsulfamoyl)phenyl]-3-chlorobenzamide, and what are the critical reaction conditions?

  • Methodology : The compound can be synthesized via coupling reactions between substituted anilines and benzoyl chlorides. For example, acylation of 4-(tert-butylsulfamoyl)aniline with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions . Solvents such as dichloromethane or dimethylformamide are typically used. Purity is ensured via column chromatography and recrystallization.
  • Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to avoid side products like unreacted amines or hydrolysis byproducts .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm the presence of tert-butyl protons (δ ~1.3 ppm, singlet) and sulfamoyl NH groups (δ ~5.5 ppm, broad). The aromatic protons of the 3-chlorobenzamide moiety appear as a multiplet in δ 7.3–8.1 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion peaks align with the calculated mass (e.g., [M+H]+ at m/z 381.07 for C₁₇H₁₈ClN₂O₃S) .
  • UV-Vis Spectroscopy : Detect absorbance bands corresponding to the sulfamoyl and benzamide chromophores (e.g., λmax ~270 nm) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology :

  • Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinases using fluorometric or colorimetric methods (e.g., IC₅₀ determination) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Solubility and Stability : Perform HPLC-based assays in PBS (pH 7.4) to evaluate pharmacokinetic properties .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

  • Methodology : Grow single crystals via slow evaporation in a solvent mixture (e.g., ethanol/water). Diffraction data collected at 292 K can reveal bond angles and dihedral angles, particularly between the sulfamoyl and benzamide groups. Compare with computational models (DFT) to validate electronic interactions .
  • Data Interpretation : Analyze intermolecular hydrogen bonds (e.g., N–H···O=S) that stabilize the crystal lattice, which may influence solubility .

Q. What strategies address contradictory biological activity data across assay systems?

  • Methodology :

  • Assay Replication : Repeat experiments under standardized conditions (e.g., pH, temperature, cell passage number) .
  • Target Profiling : Use proteomic approaches (e.g., affinity chromatography coupled with LC-MS) to identify off-target interactions .
  • Metabolite Analysis : Investigate hepatic microsomal stability to rule out metabolite interference .

Q. How can computational modeling predict the compound’s binding affinity to sulfamoyl-targeted enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to carbonic anhydrase IX (PDB ID: 3IAI). Focus on the sulfamoyl group’s interaction with Zn²⁺ in the active site .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. What approaches optimize structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodology :

  • Functional Group Modifications : Synthesize analogs with varying substituents (e.g., replacing tert-butyl with cyclopropylsulfonamide) and compare IC₅₀ values .
  • Free-Wilson Analysis : Statistically correlate substituent contributions to bioactivity using datasets from 20+ derivatives .
  • Co-crystallization : Resolve ligand-enzyme complexes to identify critical binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(tert-butylsulfamoyl)phenyl]-3-chlorobenzamide
Reactant of Route 2
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N-[4-(tert-butylsulfamoyl)phenyl]-3-chlorobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.